2-Phenylethynesulfonamide (PES) is a small molecule that has garnered significant attention in scientific research due to its ability to inhibit the function of Heat Shock Protein 70 (HSP70). [, ] HSP70 is a molecular chaperone involved in various cellular processes, including protein folding, refolding, and degradation. [] It is often overexpressed in cancer cells and contributes to their survival and resistance to therapy. [, ] PES is recognized as a potential tool in cancer research and has been investigated for its anti-tumor effects. [, ]
Pifithrin exists in several forms, with Pifithrin-α being the most studied variant. It is classified as a synthetic organic compound with a molecular formula of CHNO. Pifithrin-α was first synthesized by Komarov et al. in 1999, where it was identified as a chemical inhibitor of p53 that could protect normal cells from the cytotoxic effects of cancer therapies while allowing tumor cells to remain sensitive to treatment .
The synthesis of Pifithrin-α involves several steps that can be tailored for improved yields and purity. A notable method includes a two-step reaction starting from cyclohexanone and thiourea, followed by reaction with bromomethylacetophenone, leading to the formation of the final product as a hydrobromide salt with 100% purity .
Another improved synthesis method for Pifithrin-μ, a related compound, utilizes commercially available phenylacetylene reacted with lithium hexamethyldisilazane in anhydrous tetrahydrofuran (THF) at low temperatures. This method achieves a yield of approximately 68% and results in high purity .
Pifithrin-α features a complex molecular structure characterized by a benzothiazole ring fused with an imino group. The structure can be represented as follows:
This molecular configuration is essential for its interaction with p53, allowing it to inhibit the transcriptional activity of this protein. The presence of specific functional groups within the structure facilitates binding to p53 and modulation of its activity.
Pifithrin interacts with various biological molecules, primarily through its inhibition of p53-mediated pathways. Notably, it has been shown to inhibit the phosphorylation of specific serine residues on p53 (e.g., Ser15 and Ser33), which are critical for its activation and subsequent transcriptional activity .
The mechanism by which Pifithrin exerts its effects primarily revolves around its ability to inhibit p53 function. This inhibition can lead to reduced expression of p53 target genes involved in cell cycle arrest and apoptosis.
Pifithrin exhibits several notable physical and chemical properties that influence its behavior in biological systems:
Pifithrin has diverse applications across various scientific domains:
Pifithrin-α (PFT-α) is characterized by its capacity to disrupt p53-mediated transcriptional activation. It binds the transactivation domain (TAD) of p53, sterically hindering interactions with co-activators like p300/CBP and components of the RNA polymerase II complex [1] [6]. This inhibition suppresses expression of pro-apoptotic genes (e.g., PUMA, BAX) and cell cycle regulators (e.g., p21), validated by luciferase reporter assays showing >70% reduction in p53-responsive element activity [6]. Notably, PFT-α exhibits p53-independent actions, such as impairing apoptosome assembly and caspase-9 activation. Studies in p53-knockout cells reveal that PFT-α retains anti-apoptotic effects by stabilizing cyclin D1, a protein critical for cell survival [6].
Table 1: Key p53-Responsive Genes Inhibited by Pifithrin-α
Gene | Function | Inhibition Efficiency | Cellular Outcome |
---|---|---|---|
p21 | Cyclin-dependent kinase inhibitor | >80% reduction | Abrogated G1/S arrest |
PUMA | Pro-apoptotic Bcl-2 protein | 70-90% reduction | Resistance to DNA damage apoptosis |
BAX | Mitochondrial apoptosis inducer | 60-75% reduction | Impaired cytochrome c release |
MDM2 | p53 negative regulator | Partial inhibition | Altered p53 degradation dynamics |
In embryonic stem cells (ESCs), PFT-α paradoxically induces growth arrest despite inhibiting p53. Treatment of murine ESCs with 10–20 μM PFT-α triggers G1/S phase blockade, reducing S-phase occupancy by 40–60% [2] [3]. This occurs via p53-independent suppression of cyclin D1 (a G1/S regulator) and Nanog (a pluripotency factor). Nanog downregulation precedes ESC differentiation, while cyclin D1 depletion impedes Rb phosphorylation, stalling cell cycle progression. The dual suppression collapses the unique ESC cycle structure—characterized by truncated G1 and dominant S-phase—forcing exit from self-renewal [3] [7].
PFT-α directly antagonizes p53’s governance over core pluripotency networks. In unstressed ESCs, p53 maintains basal Nanog and Oct4 expression; PFT-α treatment (20 μM) reduces Nanog protein by >50% within 24 hours [3] [10]. Mechanistically, p53 binds Nanog and Oct4 promoters to fine-tune transcription. PFT-α disrupts this, derepressing differentiation drivers (Gata4, Gata6) while silencing self-renewal factors. Concomitantly, cyclin D1—a p53-repressed target—is downregulated by PFT-α independently of p53, collapsing ESC proliferation architecture [2] [7].
Table 2: Pifithrin-α Effects on ESC Self-Renewal Molecular Targets
Target | Normal ESC Function | PFT-α Effect | Functional Consequence |
---|---|---|---|
Nanog | Sustains pluripotency | >50% downregulation | Loss of self-renewal capacity |
Cyclin D1 | Drives G1/S transition | 40-70% reduction | G1/S arrest |
Oct4 | Core pluripotency transcription factor | 30-50% reduction | Accelerated differentiation |
Sox2 | Pluripotency maintenance | Indirect destabilization | Impaired colony formation |
PFT-α exhibits off-target modulation of stress-response pathways. At concentrations >30 μM, it impairs heat shock factor 1 (HSF1) activation, reducing HSP70 expression and increasing cellular sensitivity to thermal stress [1]. Similarly, glucocorticoid receptor (GR) signaling is suppressed, evidenced by PFT-α’s rescue of thymocytes from dexamethasone-induced apoptosis in vivo [1]. These effects are p53-independent, suggesting PFT-α targets a common cofactor—potentially HSP90—that orchestrates multiple signal transduction cascades. Additionally, PFT-α disrupts toll-like receptor (TLR4) pathways by downregulating TRAF3, impairing interferon-β production and MyD88-independent immune responses [8].
Table 3: Non-p53 Pathways Modulated by Pifithrin-α
Pathway | Key Effector | PFT-α Action | Biological Impact |
---|---|---|---|
Heat shock response | HSF1 | Blocks trimerization/DNA binding | Reduced HSP70; increased thermosensitivity |
Glucocorticoid signaling | GR complex | Inhibits nuclear translocation | Resistance to glucocorticoid apoptosis |
TLR4/MyD88-independent | TRAF3 | Downregulates expression | Suppressed IFN-β and NO production |
Microtubule dynamics | Tubulin polymers | Disrupts organization (fish models) | Mitotic arrest/polyploidy |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7